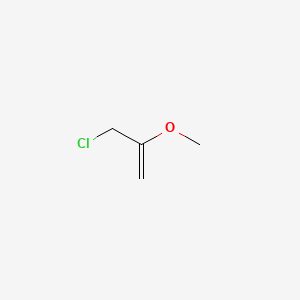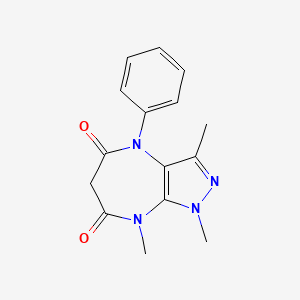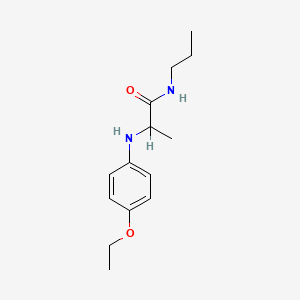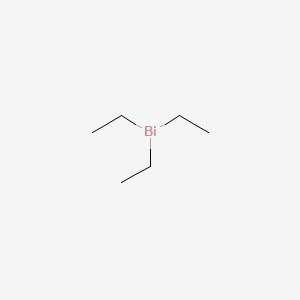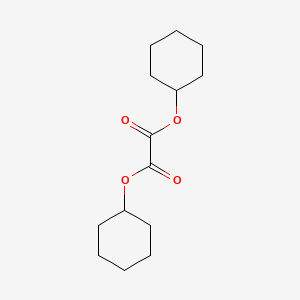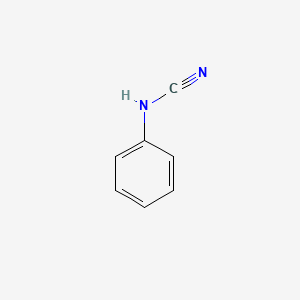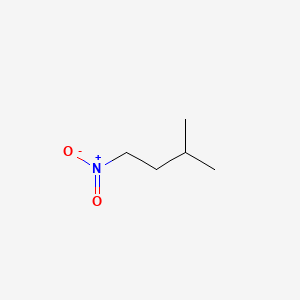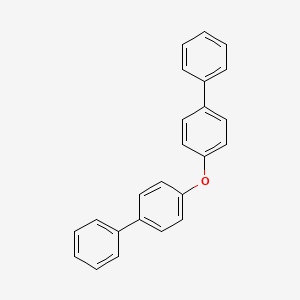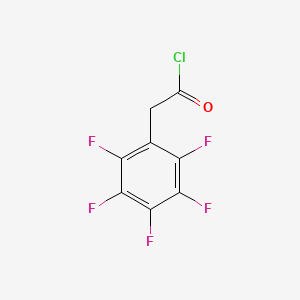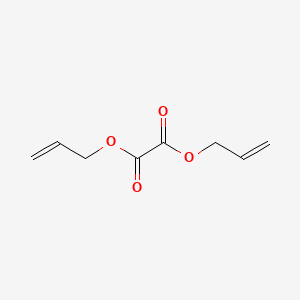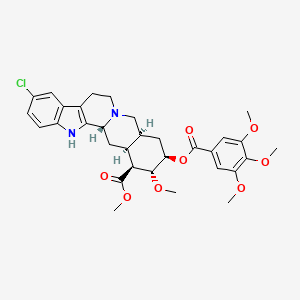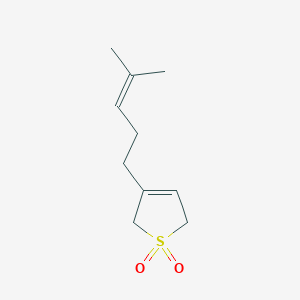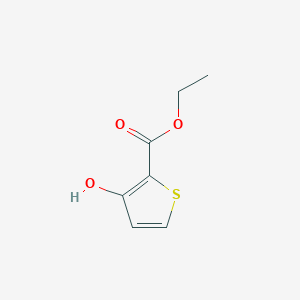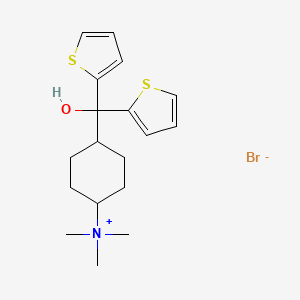
Thihexinol methylbromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thihexinol methylbromide, also known as (4-(hydroxydi-2-thienylmethyl)cyclohexyl)trimethylammonium bromide, is a chemical compound with the molecular formula C18H26NOS2.Br. It has been studied for its potential to inhibit intestinal hypermotility .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of thihexinol methylbromide typically involves the reaction of thihexinol with methyl bromide under controlled conditions. The process requires a dry environment to prevent unwanted side reactions. The Grignard reaction is often employed, where an organomagnesium reagent is prepared by reacting an alkyl bromide with magnesium metal. This reagent then reacts with a carbonyl compound to form the desired product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: Thihexinol methylbromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using appropriate reducing agents.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve the use of catalysts and controlled temperatures.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Thihexinol methylbromide has been explored for various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and potential therapeutic applications.
Medicine: Studied for its potential to treat conditions related to intestinal hypermotility.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of thihexinol methylbromide involves its interaction with specific molecular targets. It is known to act on the neuromuscular junction, where it can inhibit the transmission of nerve impulses. This effect is mediated through its binding to nicotinic acetylcholine receptors, leading to a decrease in muscle contractions .
類似化合物との比較
Thihexinol methylbromide can be compared with other similar compounds, such as:
Thihexinol: Shares a similar structure but lacks the methylbromide group.
Methyl thihexinolium bromide: Another related compound with similar properties.
Uniqueness: this compound is unique due to its specific molecular structure, which allows it to interact with particular biological targets effectively. This makes it a valuable compound for research and potential therapeutic applications .
特性
CAS番号 |
7219-91-2 |
|---|---|
分子式 |
C18H26BrNOS2 |
分子量 |
416.4 g/mol |
IUPAC名 |
[4-[hydroxy(dithiophen-2-yl)methyl]cyclohexyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C18H26NOS2.BrH/c1-19(2,3)15-10-8-14(9-11-15)18(20,16-6-4-12-21-16)17-7-5-13-22-17;/h4-7,12-15,20H,8-11H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
KDBBCFRGLKZRQJ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O.[Br-] |
正規SMILES |
C[N+](C)(C)C1CCC(CC1)C(C2=CC=CS2)(C3=CC=CS3)O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


